molecular formula C14H14O3 B11875316 (S)-2-(Naphthalen-2-yloxy)butanoic acid

(S)-2-(Naphthalen-2-yloxy)butanoic acid

Cat. No.: B11875316
M. Wt: 230.26 g/mol
InChI Key: QRVVQLDMZUSLKF-ZDUSSCGKSA-N
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Description

Significance of Chiral Carboxylic Acids as Building Blocks and Ligands in Asymmetric Transformations

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and natural products. scielo.org.mx Their utility stems from the carboxyl group's ability to be converted into a wide range of other functionalities, and the stereocenter at the α-position which dictates the molecule's three-dimensional arrangement. The development of catalytic asymmetric methods has made these chiral acids more accessible, moving beyond classical resolution techniques. nih.govresearchgate.net

These molecules are not merely passive intermediates; they can also act as powerful ligands in asymmetric catalysis. researchgate.net By coordinating to a metal center, a chiral carboxylic acid can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. This dual role as both a synthetic target and a tool for stereocontrol underscores their importance in organic chemistry.

The synthesis of these chiral molecules often relies on methods like asymmetric hydrogenation, the use of chiral auxiliaries, or enzymatic resolutions. scielo.org.mxnih.govspringerprofessional.denih.gov Chiral auxiliaries, for instance, are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. springerprofessional.denih.gov

Overview of Naphthalene-Containing Chiral Scaffolds in Contemporary Chemical Research

The naphthalene (B1677914) moiety is a privileged scaffold in the design of chiral molecules. Its rigid, planar, and electron-rich aromatic system provides a well-defined steric and electronic environment. This has led to the development of a wide range of naphthalene-based chiral ligands and auxiliaries that have found widespread use in asymmetric synthesis.

One of the most prominent examples is the 1,1'-binaphthyl (BINOL) framework, which has been the basis for a multitude of successful chiral ligands and catalysts. The axial chirality of these systems has proven highly effective in controlling the stereochemistry of various transformations. Beyond BINOL, naphthalene diimides and other naphthalene-containing structures have been explored for their potential in areas such as molecular recognition and the development of materials with unique chiroptical properties. bldpharm.comrsc.org The incorporation of a naphthalene group can also impart favorable photophysical properties, such as fluorescence, which can be exploited in sensing and imaging applications. prepchem.com

Research Context and Current Academic Interest in (S)-2-(Naphthalen-2-yloxy)butanoic acid

Direct and extensive research specifically on this compound is limited in publicly available literature. However, the academic interest in this compound and its analogs can be inferred from research on structurally related molecules. For instance, the structurally similar compound, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has been identified as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer. nih.gov This suggests a potential avenue of research for this compound in medicinal chemistry as a therapeutic agent.

One plausible synthetic route is the Mitsunobu reaction between 2-naphthol (B1666908) and an ester of (S)-2-hydroxybutanoic acid, followed by hydrolysis. Another common approach is the resolution of racemic 2-(naphthalen-2-yloxy)butanoic acid. This can be achieved through classical methods involving diastereomeric salt formation with a chiral amine or through more modern enzymatic resolution techniques. For example, lipase-catalyzed acylation has been successfully used to separate the enantiomers of related α-aryloxy carboxylic acids.

Below is a table summarizing potential synthetic strategies and the properties of a related compound, providing a framework for the study of this compound.

Aspect Details for Analogous Compounds Potential for this compound
Potential Synthesis Mitsunobu Reaction: Coupling of a phenol (B47542) with a chiral alcohol. Enzymatic Resolution: Lipase-catalyzed selective transformation of one enantiomer. Chiral Auxiliary: Diastereoselective alkylation of an auxiliary-bound acetate (B1210297) enolate.These methods are highly likely to be applicable for the synthesis of the target compound.
Reported Biological Activity of Analogs (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid is a selective inhibitor of AKR1C3. nih.govInvestigation into similar biological activities would be a logical research direction.
Physicochemical Properties The racemic mixture of 2-(naphthalen-2-yl)butanoic acid is a known compound. uni.luCharacterization of the enantiomerically pure (S)-form would be a necessary first step in any detailed research.

Given the established importance of both chiral carboxylic acids and naphthalene-containing scaffolds, this compound represents a molecule of latent potential. Further investigation into its synthesis, properties, and applications, particularly in the realm of medicinal chemistry, is a worthwhile endeavor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(2S)-2-naphthalen-2-yloxybutanoic acid

InChI

InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)/t13-/m0/s1

InChI Key

QRVVQLDMZUSLKF-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of S 2 Naphthalen 2 Yloxy Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that participates in numerous well-established organic reactions. These transformations are crucial for creating new esters, amides, and other derivatives, which can serve as advanced building blocks in medicinal chemistry and materials science.

Esterification and Amidation for Advanced Building Block Synthesis

The carboxylic acid moiety of (S)-2-(Naphthalen-2-yloxy)butanoic acid can be readily converted into esters and amides, which are fundamental transformations for creating libraries of compounds for further study.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), yields the corresponding ester. This classic method, known as Fischer esterification, is an equilibrium process where the use of excess alcohol can drive the reaction toward the product. nih.govquora.com These ester derivatives are valuable for modifying the compound's physical properties and biological interactions.

Amidation: Direct reaction with an amine to form an amide is also a key transformation. While direct thermal condensation is possible, it often requires harsh conditions. More commonly, the carboxylic acid is first activated using a coupling agent or converted into a more reactive species like an acyl halide. Niobium(V) oxide (Nb₂O₅) has been identified as an effective heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids with amines. researchgate.net Amide derivatives are particularly important in medicinal chemistry due to the prevalence of the amide bond in biological systems. These reactions enable the synthesis of a wide range of N-substituted amides from this compound. nih.gov

Table 1: Representative Esterification and Amidation Reactions

ReactantReagents and ConditionsProductReaction Type
Methanol (CH₃OH)H₂SO₄ (catalyst), heatMethyl (S)-2-(naphthalen-2-yloxy)butanoateEsterification
Ethanol (CH₃CH₂OH)H₂SO₄ (catalyst), heatEthyl (S)-2-(naphthalen-2-yloxy)butanoateEsterification
Benzylamine (C₆H₅CH₂NH₂)Coupling agent (e.g., DCC, EDC), or conversion to acyl chloride followed by amine addition(S)-N-Benzyl-2-(naphthalen-2-yloxy)butanamideAmidation
Aniline (C₆H₅NH₂)Nb₂O₅ catalyst, heat(S)-2-(Naphthalen-2-yloxy)-N-phenylbutanamideAmidation

Selective Reduction and Oxidation Pathways of the Carboxyl Group

Selective Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comleah4sci.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reduction process converts this compound into (S)-2-(naphthalen-2-yloxy)butan-1-ol, a valuable intermediate for further functionalization. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org

Oxidation Pathways: The carboxylic acid functional group itself is at a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the naphthalene (B1677914) ring system can be susceptible to oxidation, potentially leading to naphthoquinone derivatives, especially under harsh oxidative conditions.

Table 2: Reduction of the Carboxyl Group

Starting MaterialReagents and ConditionsProductReaction Type
This compound1. LiAlH₄, THF (anhydrous) 2. H₃O⁺ workup(S)-2-(Naphthalen-2-yloxy)butan-1-olReduction

Acyl Halide Formation and Subsequent Nucleophilic Transformations

For enhanced reactivity, this compound can be converted into its corresponding acyl halide, most commonly an acyl chloride. This is a crucial step for synthesizing a variety of other carboxylic acid derivatives under mild conditions.

Acyl Halide Formation: The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). chemguide.co.ukmasterorganicchemistry.comlibretexts.org This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukmasterorganicchemistry.com Other reagents like phosphorus(V) chloride (PCl₅) and oxalyl chloride can also be employed. chemguide.co.uklibretexts.org

Nucleophilic Transformations: (S)-2-(Naphthalen-2-yloxy)butanoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This high reactivity makes it a superior precursor compared to the parent carboxylic acid for synthesizing esters and amides, as these reactions can often be performed at room temperature without the need for a catalyst. It can also react with carboxylates to form anhydrides or with organometallic reagents to form ketones. masterorganicchemistry.comlibretexts.org

Table 3: Acyl Halide Formation and Subsequent Transformations

Reaction StepReagents and ConditionsIntermediate/ProductReaction Type
Acyl Chloride FormationSOCl₂ or (COCl)₂(S)-2-(Naphthalen-2-yloxy)butanoyl chlorideHalogenation
Nucleophilic SubstitutionR'OH (Alcohol)EsterNucleophilic Acyl Substitution masterorganicchemistry.com
R'₂NH (Amine)Amide
H₂OThis compound

Reactivity of the Naphthalene Moiety

The naphthalene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and a candidate for modern C-H functionalization strategies. The existing 2-oxybutanoic acid substituent significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

The ether oxygen of the 2-(naphthalen-2-yloxy) group is an activating substituent that directs incoming electrophiles to the ortho and para positions relative to itself. youtube.comorganicchemistrytutor.com In the 2-substituted naphthalene system, the ortho positions are C1 and C3, while the para-like positions are more distant. For 2-alkoxynaphthalenes, electrophilic substitution preferentially occurs at the C1 position due to the formation of a more stable carbocation intermediate. rsc.org

Nitration: Nitration of 2-methoxynaphthalene (B124790) has been shown to yield a mixture of products, with substitution occurring at the 1-, 6-, and 8-positions. The exact ratio of isomers can be influenced by the specific nitrating agent and reaction conditions used. publish.csiro.auuq.edu.au

Halogenation: Similar to nitration, halogenation is expected to favor the C1 position.

Friedel-Crafts Acylation: This reaction is highly sensitive to the solvent and reaction conditions. For 2-methoxynaphthalene, acylation with acetic anhydride (B1165640) can yield 1-acetyl-2-methoxynaphthalene (B1617039) as the major product in a solvent like carbon disulfide, while using nitrobenzene (B124822) as a solvent can favor the formation of 2-acetyl-6-methoxynaphthalene. rsc.orgbas.bgwikipedia.org

Table 4: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPredicted Major Product(s)Reference
NitrationHNO₃, H₂SO₄(S)-2-((1-Nitronaphthalen-2-yl)oxy)butanoic acid publish.csiro.auuq.edu.au
BrominationBr₂, FeBr₃(S)-2-((1-Bromonaphthalen-2-yl)oxy)butanoic acid unizin.org
Friedel-Crafts AcylationRCOCl, AlCl₃(S)-2-((1-Acylnaphthalen-2-yl)oxy)butanoic acid rsc.orgbas.bg

Directed Functionalization Strategies for Naphthalene-Based Derivatives

Beyond classical electrophilic substitutions, modern synthetic methods allow for highly regioselective functionalization of C-H bonds through the use of directing groups. wikipedia.org These strategies overcome the inherent reactivity patterns of the aromatic system.

Directed ortho-Metalation (DoM): The ether oxygen in the substrate can act as a directed metalation group (DMG). baranlab.orgorganic-chemistry.org By treating the molecule with a strong organolithium base (e.g., n-BuLi or sec-BuLi), a proton can be selectively removed from an ortho position (C1 or C3). The resulting aryllithium species can then be trapped with various electrophiles, allowing for precise installation of functional groups at these positions. wikipedia.orgorganic-chemistry.org

Transition Metal-Catalyzed C-H Activation: Palladium catalysis is a powerful tool for the regioselective functionalization of naphthalene derivatives. nih.govnih.gov The carboxylic acid group itself, or a derivative like an amide, can serve as a directing group to guide the catalyst to a specific C-H bond. researchgate.net For instance, 1-carbonylnaphthalene derivatives have been functionalized at the challenging C8 (peri) position using palladium catalysts. anr.fr By choosing the appropriate directing group and catalytic system, it is possible to achieve C-H functionalization at positions that are inaccessible through other means, greatly expanding the synthetic utility of this compound as a scaffold. hznu.edu.cn

Table 5: Directed Functionalization Strategies

StrategyKey ReagentsTarget PositionPotential FunctionalizationReference
Directed ortho-Metalation (DoM)1. n-BuLi, THF 2. Electrophile (E⁺)C1 and/or C3Halogenation, Silylation, Borylation baranlab.orgorganic-chemistry.org
Pd-Catalyzed C-H ActivationPd(OAc)₂, Ligand, OxidantC1, C3, or C8 (with modified directing group)Arylation, Alkenylation, Acetoxylation nih.govanr.fr

Stereospecific Transformations at the Chiral Center

The reactivity of this compound is largely dictated by the interplay between the carboxylic acid functional group and the stereogenic center at the C2 position. Transformations can be designed to either retain the original (S)-configuration or to invert it to the (R)-configuration, thereby providing access to both enantiomeric series of its derivatives.

Reactions that modify the carboxyl group without breaking the C2-O or C2-C3 bonds typically proceed with full retention of the (S)-stereochemistry. These transformations are fundamental for creating a diverse library of chiral derivatives from the parent acid.

Standard derivatization techniques such as esterification and amidation are prime examples. For instance, Fischer esterification with an alcohol (e.g., methanol) under acidic catalysis, or coupling with an amine using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding methyl ester or amide, respectively, with the (S)-configuration intact.

Another critical transformation that proceeds with retention is the Curtius rearrangement. This reaction provides a pathway to chiral primary amines from carboxylic acids. The process involves converting the carboxylic acid to an acyl azide (B81097), typically via the acyl chloride or by using diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide induces a concerted rearrangement, losing nitrogen gas to form an isocyanate. The key mechanistic feature is that the alkyl group (the chiral butanoyl fragment) migrates to the nitrogen atom with complete retention of its stereochemical configuration. Subsequent hydrolysis or reaction with a trapping agent affords the final amine or a carbamate (B1207046) derivative, preserving the original stereocenter.

Table 1: Examples of Reactions with Retention of Configuration

Starting MaterialReagent(s)ProductStereochemistry
This compound1. SOCl₂ 2. NaN₃ 3. H₂O, Δ(S)-1-(Naphthalen-2-yloxy)propan-1-amineRetention
This compoundCH₃OH, H⁺ (cat.)Methyl (S)-2-(naphthalen-2-yloxy)butanoateRetention
This compoundBenzylamine, DCC(S)-N-Benzyl-2-(naphthalen-2-yloxy)butanamideRetention

Accessing the (R)-enantiomer of derivatives from the (S)-acid requires a reaction sequence that includes a stereochemical inversion step, classically known as a Walden inversion. A robust and widely used method to achieve this is the Mitsunobu reaction.

This strategy involves a two-step process. First, the (S)-carboxylic acid is reduced to the corresponding primary alcohol, (S)-2-(naphthalen-2-yloxy)butan-1-ol. This reduction, typically performed with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF), does not affect the chiral center, thus proceeding with retention of configuration.

The resulting (S)-alcohol is then subjected to Mitsunobu conditions. This reaction involves treating the alcohol with a pronucleophile (such as benzoic acid or p-nitrobenzoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds via an alkoxyphosphonium salt intermediate. The crucial step is the subsequent displacement of the activated hydroxyl group by the nucleophile (the carboxylate anion). This displacement occurs through a classic Sₙ2 mechanism, attacking the carbon atom of the chiral center from the side opposite to the leaving group. This "backside attack" results in a clean inversion of the stereochemical configuration. Saponification of the resulting ester yields the (R)-alcohol, (R)-2-(naphthalen-2-yloxy)butan-1-ol, effectively inverting the original stereocenter of the parent acid.

Table 2: Reaction Sequence for Stereochemical Inversion via Mitsunobu Reaction

StepStarting MaterialReagent(s)Intermediate/ProductMechanism/Stereochemistry
1. ReductionThis compoundLiAlH₄ in THF(S)-2-(Naphthalen-2-yloxy)butan-1-olRetention
2. Inversion(S)-2-(Naphthalen-2-yloxy)butan-1-olPPh₃, DEAD, p-Nitrobenzoic Acidp-Nitrobenzoyl ester of (R)-2-(naphthalen-2-yloxy)butan-1-olInversion (Sₙ2)
3. HydrolysisEster from Step 2NaOH, H₂O(R)-2-(Naphthalen-2-yloxy)butan-1-olNot applicable

Synthesis of Novel Derivatives of this compound for Targeted Research Applications

The ability to manipulate the stereocenter and functionalize the carboxyl group makes this compound a versatile precursor for more complex molecular architectures.

As outlined previously, chiral alcohols and amines are key derivatives accessible from the parent acid.

Chiral Alcohols : The direct reduction of this compound with reagents like LiAlH₄ provides a straightforward route to the corresponding primary alcohol, (S)-2-(naphthalen-2-yloxy)butan-1-ol, with its stereochemistry preserved. This alcohol can serve as a precursor for further synthetic modifications or as a chiral ligand itself.

Chiral Amines : The Curtius rearrangement offers an effective method for converting the (S)-acid into the corresponding primary amine, (S)-1-(naphthalen-2-yloxy)propan-1-amine, again with retention of configuration. wikipedia.orgnih.gov The process begins with the activation of the carboxylic acid, for instance with ethyl chloroformate, followed by reaction with sodium azide to form the acyl azide. Thermal rearrangement of this intermediate produces an isocyanate, which can be trapped with a suitable alcohol like tert-butanol (B103910) to yield a Boc-protected amine. The protecting group can then be removed under acidic conditions to liberate the free primary amine. This method avoids harsh conditions and provides a clean route to this valuable chiral synthon.

The bifunctional nature of this compound derivatives makes them suitable candidates for the synthesis of macromolecules like macrocycles and polymers.

Macrocyclic Structures : By creating derivatives that contain two reactive functional groups, the chiral building block can be used in macrocyclization reactions. For example, the corresponding amino acid derivative, prepared via a Curtius rearrangement followed by further elaboration, could be a component in the synthesis of cyclic peptides or depsipeptides. A linear precursor containing the (S)-2-(naphthalen-2-yloxy) moiety at one end and a reactive group at the other could undergo an intramolecular cyclization via amide or ester bond formation to yield a chiral macrocycle. Such structures are of interest in host-guest chemistry, asymmetric catalysis, and as scaffolds in medicinal chemistry.

Polymer Precursors : The chiral acid can be incorporated into the backbone of polymers to create chiral materials. For instance, conversion of the acid to a diol or a diamine derivative would create an A-B type monomer. Polycondensation of such a monomer with a suitable comonomer (e.g., a diacyl chloride or a diisocyanate) could lead to the formation of chiral polyesters or polyamides. These materials could have unique properties, such as the ability to form helical structures or act as chiral stationary phases in chromatography. The rigid naphthalene unit combined with the chiral center could impart specific thermal and optical properties to the resulting polymer.

Mechanistic Investigations and Computational Studies of S 2 Naphthalen 2 Yloxy Butanoic Acid

Theoretical Approaches to Reaction Mechanisms in Synthesis

Understanding the synthesis of a chiral molecule like (S)-2-(Naphthalen-2-yloxy)butanoic acid from a theoretical standpoint is crucial for optimizing reaction conditions and improving enantiomeric purity.

Quantum chemical calculations are instrumental in mapping the energy landscape of a chemical reaction. By calculating the structures and energies of reactants, products, and, most importantly, transition states, chemists can gain a deep understanding of the reaction pathway. For the asymmetric synthesis of this compound, these calculations would identify the key energetic barriers that control the reaction rate and selectivity. Such studies would provide precise geometric and energetic data for the transition states, which are critical for understanding how stereochemistry is established.

Building on transition state analysis, computational models can be developed to predict the stereochemical outcome of a reaction. These models often involve comparing the energies of competing diastereomeric transition states that lead to different enantiomers. A lower activation energy for the transition state leading to the (S)-enantiomer would explain its preferential formation. This type of modeling is essential for the rational design of chiral catalysts and reagents that can enhance the enantioselectivity of the synthesis.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule and the distribution of its electrons are fundamental to its reactivity and its ability to interact with other chiral molecules.

Ab initio and DFT methods are powerful tools for exploring the potential energy surface of a molecule to identify its stable conformations and isomers. For this compound, these studies would reveal the preferred spatial arrangements of the naphthalene (B1677914) ring, the butanoic acid chain, and the chiral center. This information is vital, as the biological activity and chemical reactivity of a molecule are often dependent on its ability to adopt a specific conformation.

Table 1: Hypothetical DFT-Calculated Relative Energies of Conformers for this compound

Conformer Dihedral Angle (°C-O-C-C) Relative Energy (kcal/mol)
A 60 0.00
B 180 1.52
C -60 2.15

This table is illustrative and not based on published data.

The specific conformation of a molecule is governed by a delicate balance of intramolecular interactions, such as hydrogen bonds, steric repulsion, and dispersion forces. Computational analysis can quantify these interactions and explain how they influence the molecule's shape and reactivity. In the context of chiral recognition, understanding these non-covalent interactions is key to explaining how the molecule might selectively bind to a chiral receptor or catalyst.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations provide a way to study their behavior in a more realistic solution environment. An MD simulation would model the interactions between this compound and solvent molecules over time, offering insights into its solvation, conformational flexibility, and potential for aggregation. This is particularly important for understanding how the solvent might influence a reaction's outcome or the molecule's biological availability.

Solvent Effects on Conformation and Reactivity Profiles

The conformational flexibility of chiral molecules like this compound is profoundly influenced by the surrounding solvent medium. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these solvent-dependent conformational landscapes. The interplay between the solute and solvent molecules can dictate the energetically preferred spatial arrangement of the molecule, which in turn affects its reactivity.

Research in analogous systems of chiral carboxylic acids has demonstrated that solvent polarity and hydrogen-bonding capabilities are critical factors. For instance, in non-polar solvents, intramolecular hydrogen bonding within the carboxylic acid moiety is often favored, leading to a more compact conformation. Conversely, in polar, protic solvents, intermolecular hydrogen bonds between the carboxylic acid and solvent molecules can dominate, resulting in a more extended conformation. These conformational shifts have a direct impact on the molecule's reactivity profile by altering the accessibility of its reactive sites.

While specific data for this compound is not extensively available in the public domain, general principles derived from studies on similar aryloxyalkanoic acids can be applied. The large naphthalene group introduces significant steric hindrance and potential for π-stacking interactions, further complicating the conformational preferences in different solvents. The reactivity of the carboxylic acid group, for instance, in esterification or amidation reactions, would be expected to vary with solvent due to these conformational changes.

Solvent PropertyPredicted Effect on this compound ConformationConsequence for Reactivity
Polarity (Dielectric Constant)Increased polarity may favor more extended conformations due to dipole-dipole interactions.Altered accessibility of the carboxylic acid group and the chiral center.
Hydrogen Bond Donor/Acceptor CapabilityProtic solvents can form intermolecular hydrogen bonds, disrupting intramolecular bonding.May increase the acidity of the carboxylic proton and influence reaction mechanisms.
Steric BulkBulky solvents may sterically hinder certain conformations.Can influence the approach of reactants, affecting stereoselectivity in reactions.

Ligand-Substrate Interactions in Model Catalytic Systems

The application of chiral molecules as ligands in asymmetric catalysis is a cornerstone of modern synthetic chemistry. Computational modeling serves as a powerful tool to understand the intricate interactions between a chiral ligand, such as this compound, and a substrate within the coordination sphere of a metal catalyst. These studies provide a rational basis for designing more efficient and selective catalysts.

DFT calculations can model the transition states of catalytic reactions, offering insights into the steric and electronic factors that govern enantioselectivity. In a hypothetical model system, this compound could coordinate to a metal center through its carboxylate group. The naphthalene moiety would then create a defined chiral pocket around the active site. The interactions between this chiral environment and the incoming substrate would dictate the stereochemical outcome of the reaction.

Key interactions that are typically analyzed in such computational models include:

Steric Repulsion: The bulky naphthalene group can sterically block one face of the approaching substrate, favoring reaction from the less hindered face.

π-π Stacking: The aromatic naphthalene ring can engage in π-π stacking interactions with aromatic substrates, which can help to orient the substrate in a specific manner.

Hydrogen Bonding: The carboxylic acid group, if not deprotonated, or other parts of the ligand could form hydrogen bonds with the substrate, further locking it into a specific orientation.

While specific computational studies on catalytic systems employing this compound are not readily found, the principles of ligand design in asymmetric catalysis are well-established. The combination of a chiral center and a large, rigid aromatic group makes it a potentially interesting scaffold for the development of new chiral ligands.

Interaction TypeRole in a Model Catalytic SystemPredicted Impact on Stereoselectivity
Steric HindranceThe naphthalene group creates a sterically demanding chiral environment around the metal center.Directs the incoming substrate to a specific orientation, leading to the preferential formation of one enantiomer.
Non-covalent Interactions (e.g., π-stacking, van der Waals)Can provide additional stabilizing interactions between the ligand and the substrate.Enhances the rigidity of the transition state, leading to higher enantiomeric excess.
Electronic EffectsThe electronic properties of the naphthalene ring can influence the reactivity of the catalytic center.Can modulate the rate and efficiency of the catalytic cycle.

Applications of S 2 Naphthalen 2 Yloxy Butanoic Acid As a Chiral Building Block and Ligand Precursor in Advanced Chemical Research

Utilization in Asymmetric Synthesis of Other Chiral Compounds

The primary value of a chiral building block lies in its ability to transfer its stereochemical information to a new molecule. This is typically achieved by temporarily incorporating the building block, which is then removed after it has directed the stereochemistry of a key reaction.

As a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically pure product. While the structure of (S)-2-(Naphthalen-2-yloxy)butanoic acid, with its defined stereocenter and carboxylic acid handle for attachment to a substrate, makes it a theoretical candidate for use as a chiral auxiliary, specific examples of its application in diastereoselective reactions are not readily found in published research. The bulky naphthalene (B1677914) group could, in principle, provide the necessary steric hindrance to direct the approach of a reagent to one face of a prochiral substrate, leading to high diastereoselectivity.

Precursor to Chiral Ligands for Transition Metal Catalysis and Organocatalysis

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. These catalysts are instrumental in a vast number of asymmetric reactions. This compound could serve as a precursor for the synthesis of novel chiral ligands. The carboxylic acid functionality can be readily converted into other functional groups, such as amides or alcohols, which can then act as coordinating atoms for a metal. The naphthalene moiety could play a role in the electronic and steric properties of the resulting ligand, potentially influencing the catalytic activity and enantioselectivity of the metal complex. Similarly, in organocatalysis, where a small organic molecule acts as the catalyst, derivatives of this compound could be designed to create a specific chiral environment around the catalytic site. However, the synthesis and application of such ligands derived from this specific butanoic acid derivative are not yet detailed in the scientific literature.

Role in Chiral Recognition and Separation Methodologies in an Academic Context

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is fundamental to many areas of chemistry and biology. This principle is the basis for the separation of enantiomers.

Development of Chiral Stationary Phases for Chromatographic Separations

Chiral stationary phases (CSPs) are the key components of chiral chromatography, a technique used to separate enantiomers. CSPs are typically made by immobilizing a chiral selector onto a solid support. The structure of this compound, with its aromatic naphthalene ring capable of π-π interactions and a stereogenic center, suggests its potential as a chiral selector. When bonded to a support material like silica (B1680970) gel, it could form a CSP that exhibits different affinities for the enantiomers of a racemic mixture, allowing for their separation. Pirkle-type CSPs, for instance, often utilize π-electron-rich aromatic groups like naphthalene. eijppr.com Despite this potential, there are no specific reports on the development and use of a CSP derived from this compound.

Design of Chiral Receptors for Enantiomeric Discrimination Studies

Chiral receptors are molecules designed to bind selectively to one enantiomer of a chiral guest molecule. These receptors are valuable tools for studying the principles of molecular recognition and for developing sensors for chiral molecules. The combination of a carboxylic acid for hydrogen bonding and a naphthalene group for aromatic interactions within this compound provides features that could be incorporated into the design of a chiral receptor. The defined stereochemistry of the butanoic acid would create a specific three-dimensional binding pocket. Academic research in this area often explores how different structural motifs contribute to enantiomeric discrimination. While the design of such receptors is an active area of research, specific studies employing this compound as a key component are not currently available.

Future Directions and Emerging Research Avenues for S 2 Naphthalen 2 Yloxy Butanoic Acid

Exploration of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

The efficient and highly selective synthesis of (S)-2-(Naphthalen-2-yloxy)butanoic acid is paramount for its application. While classical resolution methods exist, future research is focused on developing more direct and atom-economical catalytic enantioselective strategies. The selection of a catalyst is often achieved through time-consuming trial-and-error screening. acs.org Therefore, the development of new catalytic systems is a key area of investigation.

Promising avenues include the exploration of advanced chiral phase-transfer catalysts (PTCs). mdpi.com Systems based on cinchona alkaloids or spiro-bis-binaphthyl tetraalkylammonium salts have shown high efficiency in related enantioselective alkylations and could be adapted for the synthesis of α-aryloxy butanoic acids. mdpi.com These catalysts operate under mild conditions and can offer high enantioselectivity. mdpi.comresearchgate.net Another burgeoning area is the use of bifunctional organocatalysts, such as those derived from vicinal diamines or amidophosphines, which can activate both the nucleophile and electrophile simultaneously through non-covalent interactions, like hydrogen bonding, to control stereoselectivity. bath.ac.uk

Furthermore, the development of novel chiral ligands for transition-metal catalysis remains a vibrant field. chemrxiv.org The design of ligands that can be easily tuned sterically and electronically is crucial for optimizing reactivity and selectivity for specific substrates like 2-naphthol (B1666908) and butanoic acid derivatives. chemrxiv.org High-throughput screening of modular ligand libraries offers a powerful method to accelerate the discovery of optimal catalysts for this transformation. core.ac.ukacs.org

Table 1: Potential Catalytic Systems for Future Investigation

Catalyst Class Specific Example/Type Potential Advantages Key Research Focus
Phase-Transfer Catalysts (PTC) Cinchona Alkaloid-derived Quaternary Ammonium Salts Mild conditions, operational simplicity, high enantioselectivity. mdpi.comresearchgate.net Optimization of catalyst structure for the specific substrate; investigation of solid-liquid vs. liquid-liquid systems. lookchem.com
Organocatalysts Bifunctional Thio-ureas or Squaramides Metal-free, lower toxicity, activation via H-bonding. bath.ac.ukrsc.org Design of catalysts with specific recognition sites for the naphthalene (B1677914) moiety.
Transition-Metal Catalysts Palladium with Chiral Phosphine (B1218219) Ligands High turnover numbers, broad substrate scope. nih.gov Development of electron-rich, sterically demanding ligands to enhance enantiomeric excess (ee).
Biocatalysts Engineered Lipases or Esterases High selectivity, green reaction media (e.g., water), mild conditions. nih.gov Directed evolution to improve activity and selectivity for the target molecule.

Development of Advanced Functional Materials Utilizing the Chiral Scaffold

The distinct molecular architecture of this compound makes it an attractive building block for advanced functional materials. The combination of chirality with the rigid, planar, and photo-responsive naphthalene chromophore can lead to materials with unique chiroptical properties. rsc.org

One significant area of future research is its use as a monomer in polymer synthesis. numberanalytics.com Incorporating this chiral acid into a polymer backbone could yield novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov Naphthalene-based CSPs are known for their π-π interaction capabilities, and the addition of a well-defined chiral center could enable efficient separation of a wide range of racemic compounds. nih.gov Research would focus on polymerization techniques that maintain the stereochemical integrity of the monomer and on evaluating the separation performance of the resulting materials.

Another promising direction is the design of chiral liquid crystals. whiterose.ac.ukmdpi.com Carboxylic acids have been used as core components in liquid crystalline structures. acs.org The rigid naphthalene group of this compound could promote the formation of mesophases, while its chirality could induce the self-assembly into helical superstructures, such as cholesteric or twist grain boundary phases. mdpi.com Such materials are of great interest for applications in optical displays, sensors, and photonics. researchgate.net

Table 2: Potential Functional Materials Derived from the Chiral Scaffold

Material Type Target Application Key Structural Contribution Research Direction
Chiral Polymers HPLC Chiral Stationary Phases nih.gov Stereogenic center for chiral recognition; naphthalene for π-π interactions. Controlled polymerization; evaluation of enantioseparation capabilities.
Chiral Liquid Crystals Optical sensors, circularly polarized light emitters. researchgate.net Rigid naphthalene core to induce mesomorphism; chirality to induce helical twisting. rsc.orgmdpi.com Synthesis of derivatives (e.g., esters) and study of their phase behavior and chiroptical properties.
Chiral Ligands Asymmetric Catalysis The molecule itself can act as a ligand for metal centers. Coordination chemistry studies; application in catalytic test reactions.
Functional Gels Chiral Sensing and Release Self-assembly through hydrogen bonding of the carboxylic acid. Exploration of gelation in various solvents and response to external stimuli.

Interdisciplinary Research Leveraging Theoretical Chemistry and Computational Design for Chemical Innovation

The integration of computational chemistry offers a powerful tool to accelerate the discovery and optimization of processes and materials related to this compound. Theoretical models can provide deep mechanistic insights and predict properties before undertaking costly and time-consuming laboratory experiments. acs.org

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic enantioselective synthesis. rsc.orgresearchgate.net By modeling the transition states of the reaction, researchers can understand the origins of stereocontrol, identifying the key interactions between the catalyst and the substrate that favor the formation of the (S)-enantiomer. bath.ac.uk This knowledge can guide the rational design of more efficient and selective catalysts. nih.gov

Furthermore, in silico screening of virtual libraries of potential catalysts is a rapidly emerging field. acs.orgnih.gov By developing accurate computational protocols, thousands of potential chiral ligands or organocatalysts can be virtually screened to predict the enantiomeric excess for the synthesis of the target acid. acs.org This approach allows researchers to prioritize the most promising candidates for experimental validation, significantly reducing the experimental effort required. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features of related α-aryloxy carboxylic acids with their biological activity or material properties, guiding the design of new derivatives with enhanced performance. nih.govnih.gov

Sustainable and Scalable Production Methodologies for Chiral α-Aryloxy Butanoic Acids

The future viability of this compound for any large-scale application hinges on the development of sustainable and scalable production methods. Green chemistry principles are central to this effort, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One of the most promising avenues is the implementation of continuous flow chemistry. rsc.orgrsc.org Transitioning from traditional batch synthesis to continuous flow systems offers numerous advantages, including superior heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. nih.gov A telescoped continuous flow process, where multiple reaction steps are connected without intermediate isolation, could dramatically improve efficiency for synthesizing this class of compounds. nih.gov For example, a flow reactor could be used for the initial coupling reaction followed by an in-line purification or resolution step. durham.ac.uk

Biocatalysis represents another cornerstone of sustainable synthesis. astrazeneca.com The use of enzymes, such as lipases or esterases, for the kinetic resolution of a racemic mixture of 2-(naphthalen-2-yloxy)butanoic acid or its ester precursor can provide access to the desired (S)-enantiomer with exceptionally high selectivity under mild, aqueous conditions. nih.govwikipedia.org Arylmalonate decarboxylase (AMDase) is another enzyme of interest, which can stereoselectively decarboxylate substituted malonic acids to yield chiral α-arylpropionic acids, a pathway that could be explored through enzyme engineering. frontiersin.org These chemoenzymatic strategies, which combine chemical synthesis with biocatalytic steps, often result in higher yields and enantiomeric purity while minimizing environmental impact. researchgate.netnih.gov

Table 3: Comparison of Production Methodologies

Parameter Traditional Batch Synthesis Future Sustainable Methodologies
Scalability Often challenging, non-linear scale-up issues. Excellent, linear scalability with flow reactors. nih.gov
Safety Handling of large volumes of reagents, potential for thermal runaways. Smaller reaction volumes, superior temperature control, enhanced safety. nih.gov
Efficiency Multiple work-up and isolation steps leading to product loss. Telescoped reactions, reduced manual handling, potential for higher overall yields. durham.ac.uk
Sustainability Often reliant on stoichiometric reagents and organic solvents. Use of recyclable catalysts (enzymes, immobilized catalysts), aqueous media, reduced waste. astrazeneca.com
Selectivity May require harsh conditions or multiple steps to achieve high ee. High enantioselectivity from biocatalysts under mild conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-(Naphthalen-2-yloxy)butanoic acid, and how does stereochemical purity affect yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-naphthol and a chiral bromobutanoic acid derivative. Enantioselective methods, such as asymmetric catalysis or enzymatic resolution (e.g., lipase-mediated kinetic resolution), are critical for achieving high (S)-enantiomer purity . Key steps include:

  • Protecting the carboxylic acid group (e.g., methyl ester formation).
  • Reacting 2-naphthol with (S)-2-bromobutanoic acid ester under basic conditions (e.g., K₂CO₃ in DMF).
  • Deprotection via hydrolysis (e.g., NaOH/EtOH).
  • Purification via chiral HPLC or crystallization to ensure >98% enantiomeric excess (ee) .

Q. How can the chiral configuration of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Circular Dichroism (CD) : Compare the CD spectrum with a known (S)-enantiomer reference.
  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis, as demonstrated for structurally related naphthalene derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the naphthalene ring protons (δ 7.2–8.5 ppm) and the chiral center’s coupling patterns (e.g., doublet of doublets for the α-proton).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.0943 (C₁₄H₁₄O₃).
  • IR Spectroscopy : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the naphthalen-2-yloxy moiety?

  • Methodological Answer :

  • Synthesize analogs with substituents on the naphthalene ring (e.g., electron-withdrawing groups at position 6) or varying alkyl chain lengths.
  • Test in biological assays (e.g., enzyme inhibition, receptor binding) to correlate structural modifications with activity.
  • Use computational docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, leveraging crystallographic data from related compounds .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Control for enantiomeric purity : Re-test compounds with confirmed ee >98% to exclude racemic mixture effects .
  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4 PBS).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values normalized to positive controls) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Thermal stability : Heat at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 2–10) and quantify intact compound using LC-MS.
  • Light sensitivity : Store under UV/vis light and assess photodegradation products .

Q. What computational approaches are suitable for predicting metabolic pathways of this compound?

  • Methodological Answer :

  • Use in silico tools like GLORY (metabolite prediction) and molecular dynamics simulations to model phase I/II metabolism (e.g., hydroxylation, glucuronidation).
  • Validate predictions with in vitro liver microsome assays (human or rodent) and UPLC-QTOF-MS metabolite profiling .

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